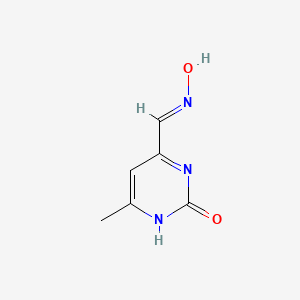

(E)-2-羟基-6-甲基嘧啶-4-甲醛肟

描述

“(E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime” is a type of oxime, which are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies . Oximes have unique properties, including dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity .

Synthesis Analysis

Oximes, such as “(E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime”, are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene . Substitution reactions of the chloride with an alcohol are often used for the synthesis of imidates .

Molecular Structure Analysis

The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon . This makes them strong candidates for divergent reactivity .

Chemical Reactions Analysis

Oximes have diverse reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .

Physical And Chemical Properties Analysis

Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . The aliphatic group of oximes is resistant to the process of hydrolysis more than the analogous hydrazones .

科学研究应用

酪氨酸激酶抑制

(E)-2-羟基-6-甲基嘧啶-4-甲醛肟衍生物,例如 4-氨基-6-芳基氨基嘧啶-5-甲醛肟,已被发现是 EGFR 和 ErbB-2 酪氨酸激酶的有效且选择性抑制剂。这些化合物表现出纳摩尔范围内的 IC(50) 值,突出了它们靶向特定蛋白质酪氨酸激酶的潜力 (Xu 等,2008)。

VEGFR-2 抑制

这些化合物的另一个重要应用是它们作为 VEGFR-2 抑制剂的作用。一系列 4-氨基嘧啶-5-甲醛肟衍生物已证明具有有效的 VEGFR-2 抑制活性,这对于调节血管生成至关重要,血管生成是癌症进展和其他疾病中至关重要的过程 (Huang 等,2011)。

通过血脑屏障进行药物递送

这些化合物也已用于药物递送系统,特别是用于穿越血脑屏障。例如,1-甲基吡啶-2-甲醛肟是一种季吡啶盐,可以以其二氢吡啶前药形式有效地递送穿过血脑屏障。这对更有效地向大脑递送各种药物具有意义 (Bodor 等,1978)。

合成和异构化

已经探索了甲醛肟的合成和异构化性质,例如 1-乙烯基吡咯-2-甲醛肟。这些化合物提供高收率并具有有趣的谱学特性,这对于各种化学合成工艺至关重要 (Vasil’tsov 等,2009)。

抗菌活性

此外,某些衍生物如 E-芘-1-甲醛肟和 E-2-萘甲醛肟已显示出显着的抗菌活性。这表明它们在开发新的抗菌剂中具有潜在用途 (Lasri 等,2020)。

不对称催化的配体合成

甲醛肟已用于合成新型 C=N 配体,它们对水解稳定。这与不对称催化领域尤为相关 (Brunner 等,2001)。

癌症研究中的抗增殖活性

一些 4-氨基嘧啶-5-甲醛肟衍生物对癌细胞表现出抗增殖活性。它们在导致细胞在细胞周期的 G2/M 期积累方面显示出潜力,这在癌症治疗中至关重要 (Huang 等,2006)。

糖尿病管理的潜力

7-羟基-4-甲基-2-氧代-2H-色烯-8-甲醛肟等化合物已显示出通过抑制人 α-葡萄糖苷酶和 α-淀粉酶的活性在糖尿病管理中的潜力,表明它们可用作糖尿病前期管理中的补充剂 (Ghazvini 等,2018)。

作用机制

Target of Action

The primary targets of (E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime, also known as 4-[(E)-(hydroxyimino)methyl]-6-methylpyrimidin-2-ol, are currently unknown. This compound belongs to the class of oximes, which are renowned for their widespread applications as organophosphate (OP) antidotes . .

Mode of Action

The mode of action of oximes generally involves the reactivation of the enzyme acetylcholinesterase (AChE), which is inhibited by organophosphates . The reactivation of AChE by oximes can be best described using the FDA-approved drug, 2-pyridine-aldoxime methyl chloride (2-PAM), as a classic example . .

Biochemical Pathways

Oximes, including 4-[(E)-(hydroxyimino)methyl]-6-methylpyrimidin-2-ol, may affect the biochemical pathways involving acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system . The inhibition of AChE by organophosphates leads to an accumulation of acetylcholine, causing overstimulation of muscles and glands. Oximes can reactivate AChE, restoring the normal function of the nervous system .

Result of Action

Based on the general action of oximes, it can be inferred that this compound may help restore the normal function of the nervous system by reactivating ache, which is inhibited by organophosphates .

未来方向

Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future research directions may focus on further exploring these properties and applications .

属性

IUPAC Name |

4-[(E)-hydroxyiminomethyl]-6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-5(3-7-11)9-6(10)8-4/h2-3,11H,1H3,(H,8,9,10)/b7-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWNLPJRFQXHEX-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=O)N1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418141 | |

| Record name | STK293185 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime | |

CAS RN |

7147-27-5 | |

| Record name | NSC62500 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK293185 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

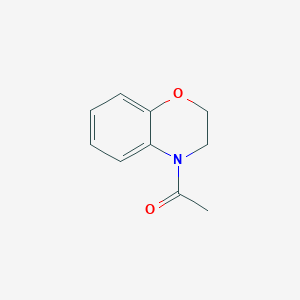

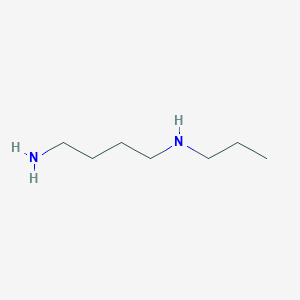

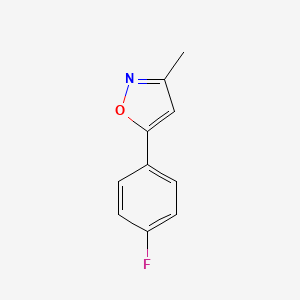

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3056366.png)

![9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]-](/img/structure/B3056368.png)

![N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-acetamide](/img/structure/B3056373.png)